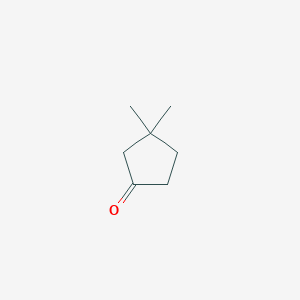

3,3-Dimethylcyclopentanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYAQLZSGHPSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349112 | |

| Record name | 3,3-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20500-49-6 | |

| Record name | 3,3-dimethylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 3,3-Dimethylcyclopentanone

CAS Number: 20500-49-6

This technical guide provides a comprehensive overview of 3,3-Dimethylcyclopentanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a cyclic ketone with a five-membered carbon ring.[1] Its distinct structure, featuring two methyl groups on the same carbon atom, influences its physical and chemical properties.[2] The presence of the ketone functional group makes it a versatile precursor for various chemical transformations, including nucleophilic additions.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [2][3][4][5] |

| Molecular Weight | 112.17 g/mol | [2][3] |

| CAS Number | 20500-49-6 | [2][3][4][5] |

| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 156.96 °C | [6] |

| Melting Point | -11.75 °C | [6] |

| Density | 0.92 g/cm³ | [6] |

| Flash Point | 46.57 °C | [6] |

| Water Solubility | 12,852.2 mg/L | [6] |

| LogP | 1.76560 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic identifiers.

| Spectroscopic Data | Identifier/Reference |

| ¹³C NMR | Available on PubChem[3] |

| IR Spectra | Available on PubChem[3] |

| GC-MS | Available on PubChem[3] |

| InChI Key | JSYAQLZSGHPSJD-UHFFFAOYSA-N |

| SMILES | CC1(CCC(=O)C1)C |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A notable method involves a multi-step sequence starting from isobutyronitrile (B166230), which is particularly useful for understanding the construction of the substituted cyclopentanone (B42830) ring system.[7]

Representative Experimental Protocol: Multi-step Synthesis

This protocol is a representative summary of a synthetic approach and may require optimization for specific laboratory conditions.

Step 1: Alkylation of Isobutyronitrile

-

In a suitable reaction vessel, isobutyronitrile is reacted with 1-bromo-3-chloropropane (B140262) in the presence of a strong base (e.g., sodium amide) in an inert solvent (e.g., liquid ammonia (B1221849) or THF).

-

The reaction mixture is stirred at a controlled temperature to facilitate the alkylation, yielding 5-chloro-2,2-dimethylpentanenitrile (B1347572).

-

The product is isolated and purified using standard techniques such as extraction and distillation.

Step 2: Formation of 2,2-Dimethyladiponitrile

-

The 5-chloro-2,2-dimethylpentanenitrile intermediate is then treated with a cyanide source, such as sodium cyanide, in the presence of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in a suitable solvent system.

-

The reaction proceeds to form 2,2-dimethyladiponitrile.

-

The product is isolated by extraction and purified by distillation.

Step 3: Cyclization to 3,3-Dimethyl-2-amino-1-cyanocyclopentene

-

The 2,2-dimethyladiponitrile undergoes cyclization under basic conditions. A common method for this type of intramolecular cyclization is the Thorpe-Ziegler reaction, which uses a strong base like sodium ethoxide or sodium hydride.

-

The reaction is typically carried out in an anhydrous, non-protic solvent such as toluene (B28343) or THF.

-

The resulting product is 3,3-dimethyl-2-amino-1-cyanocyclopentene.

Step 4: Hydrolysis to this compound

-

The final step involves the acid-catalyzed hydrolysis of the enaminonitrile intermediate.

-

The 3,3-dimethyl-2-amino-1-cyanocyclopentene is treated with an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid) and heated.

-

This hydrolysis step removes the amino and cyano groups, yielding the target molecule, this compound.

-

The final product is purified by distillation.

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from isobutyronitrile.

Caption: Synthetic pathway to this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

-

Intermediate for Cyclic Amino Acids: It is a precursor for the preparation of optically active 3,4-disubstituted cyclopentanones. These, in turn, are key intermediates in the synthesis of cyclic amino acids, which are being investigated for the treatment of pain, psychiatric disorders, and sleep disorders.[7]

-

Natural Product Synthesis: this compound is an intermediate in the total synthesis of natural products such as tremulenolide A and tremulenediol A.[4][8] These sesquiterpenes are of interest for their potential biological activities.

-

Synthesis of Phosphatase Inhibitors: The compound has been utilized as a starting material in a multi-step synthesis of illudalic acid, a fungal natural product that exhibits phosphatase inhibitory activity. This highlights its utility in developing potential therapeutic agents.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 2. 3,3-Dimethylcyclopentan-1-one | C7H12O | CID 643102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. synarchive.com [synarchive.com]

- 5. 3,3-DiMethyl-cyclopentanone, CasNo.20500-49-6 Suzhou Sibian Chemical Technology Co., Ltd China (Mainland) [sibian.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 20500-49-6 | Benchchem [benchchem.com]

- 8. 3,3-DiMethyl-cyclopentanone | 20500-49-6 [chemicalbook.com]

3,3-Dimethylcyclopentanone molecular weight

An In-depth Technical Guide on the Molecular Weight of 3,3-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the molecular weight of this compound, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the key molecular properties, details the experimental protocol for molecular weight determination via mass spectrometry, and includes a visual representation of the experimental workflow.

Molecular and Physical Properties

This compound is a cyclic ketone with a five-membered ring. The presence of two methyl groups on the third carbon atom influences its chemical and physical characteristics. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1][2][3][4] |

| Molecular Weight | 112.17 g/mol | [3][4] |

| Alternate Molecular Weight | 112.172 | [1] |

| CAS Number | 20500-49-6 | [1][4] |

| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [4] |

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally determined with high accuracy using mass spectrometry. This technique measures the mass-to-charge ratio (m/z) of ionized molecules.

Methodology: Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight of this compound by identifying the molecular ion peak (M⁺).

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source.

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol (B129727) or dichloromethane.

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, typically via direct injection or through a gas chromatograph for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization, results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Acceleration: The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For the molecular ion of this compound, the expected m/z value would correspond to its molecular weight.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the peak corresponding to the molecular ion (M⁺). The m/z value of this peak provides the molecular weight of the compound.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the determination of the molecular weight of this compound using mass spectrometry.

References

In-Depth Technical Guide to the Physical Properties of 3,3-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone (CAS No. 20500-49-6) is a cyclic ketone with the molecular formula C₇H₁₂O.[1][2][3] Its structure, featuring a five-membered ring with two methyl groups on the third carbon atom, gives rise to specific physical and chemical characteristics.[4] This document provides a comprehensive overview of the key physical properties of this compound, intended to serve as a technical resource for professionals in research and development. While it is utilized as an intermediate in the synthesis of various organic compounds, including those with potential therapeutic applications like tremulenolide A and tremulenediol A, detailed information on its direct biological signaling pathways is not extensively documented in publicly available literature.[5][6][7]

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values, particularly the boiling point, exhibit variations across different sources. Additionally, certain properties like the melting point are primarily based on computational predictions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][8][9] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Distinctive, ketone-like | [4] |

| Boiling Point | 156.96 °C (EPI Suite prediction) 160.92 °C (EPA T.E.S.T. prediction) 80 °C at 12 mmHg | [8][10] |

| Melting Point | -11.75 °C (EPI Suite prediction) | [8] |

| Density | 0.92 g/cm³ (EPA T.E.S.T. prediction) 0.907 ± 0.06 g/cm³ (Predicted) | [8][10] |

| Refractive Index | Not available | [11] |

| Water Solubility | 12,852.2 mg/L (EPA T.E.S.T. prediction) 13,912 mg/L (EPI Suite prediction) | [8] |

| Solubility in Organic Solvents | Very soluble | [9] |

Experimental Protocols

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. When a liquid is heated in a tube with an inverted capillary, a steady stream of bubbles emerges from the capillary at the boiling point. Upon cooling, the liquid will enter the capillary at the boiling point.

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a melting point apparatus.[4]

-

The sample is heated slowly (approximately 2 °C per minute) as the boiling point is approached.

-

A steady stream of bubbles will emerge from the inverted capillary when the liquid is boiling.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Density Determination (Pycnometer Method)

Principle: The density of a liquid is its mass per unit volume. A pycnometer is a flask with a precisely known volume. By weighing the pycnometer empty, filled with the sample liquid, and filled with a reference liquid of known density (e.g., water), the density of the sample can be determined.

Procedure:

-

A clean, dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature is allowed to equilibrate to a specific value (e.g., 20 °C).

-

The filled pycnometer is weighed again to determine the mass of the liquid.

-

The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as distilled water.

-

The density is calculated by dividing the mass of the this compound by its volume.[12]

Solubility Determination

Principle: The solubility of a compound in a solvent is determined by observing whether a homogeneous solution is formed when the two are mixed in specific proportions.

Procedure:

-

To a small test tube, add a measured amount of this compound (e.g., 0.2 mL).

-

Add a measured volume of the solvent (e.g., 3 mL of water) in portions, shaking vigorously after each addition.

-

Observe whether the liquid dissolves completely to form a single phase. If it does, it is considered soluble. If two distinct layers remain, it is insoluble.

-

This procedure can be repeated with various organic solvents to determine its miscibility.[13]

Visualized Experimental Workflow

As no specific signaling pathways involving this compound are documented, the following diagram illustrates a general workflow for the determination of its key physical properties.

Caption: Workflow for Determining Key Physical Properties.

Conclusion

This technical guide provides a consolidated overview of the currently available data on the physical properties of this compound. While experimental values for some properties are well-documented, others rely on predictive models and show some variability. The provided experimental protocols offer standardized methods for the in-house determination and verification of these properties. The absence of detailed biological pathway information highlights an area for future research, particularly given its use as a precursor in the synthesis of potentially bioactive molecules.

References

- 1. scribd.com [scribd.com]

- 2. saltise.ca [saltise.ca]

- 3. 3,3-Dimethylcyclopentan-1-one | C7H12O | CID 643102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chymist.com [chymist.com]

- 5. This compound | 20500-49-6 | Benchchem [benchchem.com]

- 6. 3,3-DiMethyl-cyclopentanone | 20500-49-6 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chemconnections.org [chemconnections.org]

- 10. scribd.com [scribd.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. calnesis.com [calnesis.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3,3-Dimethylcyclopentanone structural formula

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, synthesis, and characterization of this compound. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or intermediate in their synthetic endeavors.

Chemical Structure and Properties

This compound is a cyclic ketone with the molecular formula C₇H₁₂O.[1] Its structure consists of a five-membered cyclopentane (B165970) ring with a ketone functional group at the first position and two methyl groups attached to the third carbon atom.[1] This gem-dimethyl substitution significantly influences the molecule's chemical and physical properties.

Structural Formula:

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [1] |

| CAS Number | 20500-49-6 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 153-154 °C | [2] |

| InChIKey | JSYAQLZSGHPSJD-UHFFFAOYSA-N | [1] |

| SMILES | CC1(C)CCC(=O)C1 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Dieckmann condensation of a diester, specifically a dialkyl 3,3-dimethyladipate.[3][4] This intramolecular cyclization reaction is a powerful tool for the formation of five- and six-membered rings.[4]

Experimental Protocol: Dieckmann Condensation of Diethyl 3,3-Dimethyladipate

This protocol describes a plausible method for the synthesis of this compound based on the principles of the Dieckmann condensation.

Materials:

-

Diethyl 3,3-dimethyladipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695)

-

Toluene (B28343), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol. The system is maintained under an inert nitrogen atmosphere.

-

Addition of Diester: Diethyl 3,3-dimethyladipate, dissolved in anhydrous toluene, is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and toluene are removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with cold, dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted several times with dichloromethane or diethyl ether. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude product, a β-keto ester, is obtained.

-

Hydrolysis and Decarboxylation: The crude β-keto ester is then subjected to hydrolysis and decarboxylation by refluxing with an aqueous acid solution (e.g., sulfuric acid or hydrochloric acid) to yield this compound.

-

Final Purification: The final product is purified by distillation.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

-

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of, for example, 400 MHz.[5]

-

Expected Chemical Shifts:

-

A singlet for the six protons of the two methyl groups (C(CH₃)₂).

-

Multiplets for the methylene (B1212753) protons of the cyclopentanone (B42830) ring.

-

¹³C NMR Spectroscopy

-

Experimental Protocol: A sample is dissolved in CDCl₃, and the ¹³C NMR spectrum is recorded.

-

Expected Chemical Shifts:

-

A signal for the carbonyl carbon (C=O).

-

A signal for the quaternary carbon (C(CH₃)₂).

-

Signals for the methyl carbons (-CH₃).

-

Signals for the methylene carbons (-CH₂-) of the ring.

-

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR | Spectral data available on public databases. | [1][6] |

| ¹³C NMR | Spectral data available on public databases. | [1][7] |

| IR | Spectral data available on public databases. | [1] |

| Mass Spec | Spectral data available on public databases. | [1] |

Infrared (IR) Spectroscopy

-

Experimental Protocol: The IR spectrum can be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

Expected Absorptions:

-

A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1740-1750 cm⁻¹.

-

Mass Spectrometry (MS)

-

Experimental Protocol: Mass spectral data can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Expected Fragmentation:

-

The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (112.17 g/mol ).

-

Characteristic fragmentation patterns for cyclic ketones.

-

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Biological Activity

Currently, there is limited specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound itself. However, cyclopentanone derivatives are known to exhibit a range of biological effects. For instance, intermittent exposure to cyclopentanone vapor in animal studies has shown effects on brain and fat tissue concentrations of the solvent and some impact on kidney enzymes.[8] Further research is required to elucidate any specific biological roles of the 3,3-dimethyl substituted variant.

Conclusion

This compound is a valuable synthetic intermediate. The Dieckmann condensation provides a reliable route for its synthesis, and its structure can be unequivocally confirmed through standard spectroscopic methods. This technical guide serves as a foundational resource for researchers and scientists working with this compound, providing essential information for its preparation and characterization in a laboratory setting.

References

- 1. 3,3-Dimethylcyclopentan-1-one | C7H12O | CID 643102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3-DiMethyl-cyclopentanone | 20500-49-6 [chemicalbook.com]

- 3. fiveable.me [fiveable.me]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. hmdb.ca [hmdb.ca]

- 7. 3-Methylcyclopentanone(1757-42-2) 13C NMR spectrum [chemicalbook.com]

- 8. Biochemical effects and decreased body burden of cyclopentanone by extended vapour inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone, with the IUPAC name 3,3-dimethylcyclopentan-1-one , is a cyclic ketone that serves as a versatile building block in organic synthesis.[1] Its unique structural feature, a five-membered ring with a gem-dimethyl group at the C3 position, influences its reactivity and makes it a valuable precursor for a variety of complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] The presence of the carbonyl group and the gem-dimethyl substituents on the cyclopentane (B165970) ring dictates its chemical behavior and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [1] |

| CAS Number | 20500-49-6 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| Canonical SMILES | CC1(CCC(=O)C1)C | [1] |

| InChI Key | JSYAQLZSGHPSJD-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show distinct signals for the different carbon environments in the molecule. Based on typical chemical shift ranges, the carbonyl carbon would appear significantly downfield.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O | 205 - 220 |

| C(CH₃)₂ | 40 - 55 |

| CH₂ (adjacent to C=O) | 35 - 50 |

| CH₂ | 20 - 35 |

| CH₃ | 10 - 25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1740 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-H Bend | 1365 - 1480 | Medium-Strong |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 112 | [M]⁺ |

| 97 | [M - CH₃]⁺ |

| 84 | [M - C₂H₄]⁺ (from McLafferty rearrangement) |

| 69 | [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the intramolecular cyclization of a dicarboxylic acid derivative, such as 3,3-dimethyladipic acid, through a Dieckmann condensation or a related cyclization reaction.

Protocol: Synthesis from 3,3-Dimethyladipic Acid

-

Esterification: 3,3-Dimethyladipic acid is first converted to its corresponding diester, typically the diethyl or dimethyl ester, by refluxing with an excess of the alcohol (ethanol or methanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Dieckmann Condensation: The resulting diester is then subjected to an intramolecular cyclization using a strong base, such as sodium ethoxide or sodium hydride, in an aprotic solvent like toluene (B28343) or THF. This reaction forms a β-keto ester.

-

Hydrolysis and Decarboxylation: The β-keto ester is subsequently hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its use in the synthesis of cyclic amino acids that have shown therapeutic potential.

Synthesis of Atagabalin Precursors

This compound can serve as a starting material for the synthesis of optically active 3,4-disubstituted cyclopentanones, which are key intermediates in the preparation of compounds like Atagabalin, ((3S,4S)-(1-(aminomethyl)-3,4-dimethylcyclopentyl)acetic acid).[2] This compound is a ligand for the α2δ subunit of voltage-gated calcium channels and has potential applications in treating neurological disorders.

The synthetic strategy involves the stereoselective introduction of a methyl group at the C4 position of the this compound ring system, followed by further functional group manipulations to build the amino acid side chain.

Visualizations

Synthetic Pathway from a Succinic Acid Derivative

The following diagram illustrates a general synthetic pathway for producing a disubstituted cyclopentanone, a key intermediate for various pharmaceuticals, starting from a 2-substituted succinic acid monoester.

Caption: A generalized workflow for the synthesis of disubstituted cyclopentanones.

Logical Relationship in Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using a combination of spectroscopic methods.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3,3-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone (CAS No. 20500-49-6) is a five-membered cyclic ketone with a molecular formula of C₇H₁₂O and a molecular weight of 112.17 g/mol .[1] Its structure is characterized by a cyclopentanone (B42830) ring with two methyl groups attached to the third carbon atom, creating a quaternary carbon center. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.[2][3] A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and utilization in synthetic pathways. This guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~210 | C=O (Ketone) |

Note: The chemical shift for the carbonyl carbon is a predicted value.[4]

Table 2: Infrared (IR) Spectroscopy Data

Table 3: Mass Spectrometry (MS) Data

GC-MS data is available, indicating the compound can be analyzed by this method.[1]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, the following general procedures for the analysis of ketones are applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to record include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Parameters (General):

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a typical range of 4000-400 cm⁻¹.

-

Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent.

-

Inject the solution into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC will separate the compound from the solvent and any impurities before it enters the MS.

Instrument Parameters (General):

-

Ionization Mode: Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Logical Workflow for Synthesis and Characterization

The synthesis of this compound is a key step for its use as a building block. A general workflow for its synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for this compound and outlines the general experimental protocols for its analysis. While detailed, publicly accessible spectra are limited, the information provided here serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. For definitive structural confirmation and quantitative analysis, it is recommended to acquire the spectroscopic data directly following the outlined protocols or to consult the primary literature on the synthesis of this compound.[5]

References

An In-depth Technical Guide to 3,3-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a cyclic ketone that serves as a versatile building block in organic synthesis. Its unique structural features, characterized by a five-membered ring with a gem-dimethyl group at the C3 position, impart specific reactivity and stereochemical properties that are of significant interest in the synthesis of complex molecules, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Properties

This compound possesses a cyclopentanone (B42830) core with two methyl groups attached to the third carbon atom. This substitution pattern results in a quaternary carbon center and influences the molecule's conformational preferences and reactivity.

Identifiers and Molecular Characteristics

| Property | Value | Reference |

| IUPAC Name | 3,3-dimethylcyclopentan-1-one | [1][2] |

| CAS Number | 20500-49-6 | [1] |

| Molecular Formula | C₇H₁₂O | [1][2][3] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Canonical SMILES | CC1(CCC(=O)C1)C | [4] |

| InChI Key | JSYAQLZSGHPSJD-UHFFFAOYSA-N | [4] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 156.96 °C | [4] |

| Density | 0.92 g/cm³ | [4] |

| Solubility | Soluble in organic solvents | [3] |

| Flash Point | 46.57 °C | [4] |

| Melting Point | -11.75 °C | [4] |

Synthesis and Purification

Several synthetic routes to this compound have been reported, often involving cyclization reactions.

Synthesis from 3,3-Dimethyl-cyclopropane-1,1,2-tricarboxylic Acid Derivatives

A key synthetic pathway involves the base-mediated hydrolysis and subsequent decarboxylation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives.

Experimental Protocol Summary:

-

Step 1: Hydrolysis: A 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivative is reacted with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like methanol (B129727) or water. The reaction is typically carried out at temperatures ranging from 0°C to 80°C.[5]

-

Step 2: Acidification and Isolation: The reaction mixture is acidified, leading to the separation of an oily product. This product is then extracted with a solvent like methylene (B1212753) chloride.

-

Step 3: Decarboxylation: The isolated intermediate is heated, often in a high-boiling solvent, to induce decarboxylation and ring expansion, yielding this compound.

-

Purification: The crude product is purified by vacuum distillation.[5]

Caption: Synthetic workflow for this compound.

Purification by Vacuum Distillation

Crude this compound can be purified by vacuum distillation to remove impurities and residual solvents.

Experimental Protocol Summary:

-

The crude product is placed in a round-bottomed flask suitable for vacuum distillation.

-

The apparatus is assembled with a short path distilling head and a condenser.

-

The pressure is reduced using a vacuum pump.

-

The flask is gently heated to the boiling point of this compound at the reduced pressure.

-

The purified product is collected in a receiving flask cooled with an ice bath.[6][7]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclopentanone ring.

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the quaternary carbon, the methyl carbons, and the methylene carbons.

Experimental Protocol for NMR Sample Preparation:

-

Sample Amount: For ¹H NMR, dissolve 1-20 mg of the sample in approximately 0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 100-300 mg is recommended.[8]

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent. Other deuterated solvents can be used depending on the sample's solubility.[8][9]

-

Procedure:

-

Weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[10]

-

Ensure the solvent height in the NMR tube is approximately 5 cm.[8]

-

Cap the NMR tube and label it appropriately.

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1740-1750 cm⁻¹. Other characteristic bands include C-H stretching and bending vibrations.

Experimental Protocol for Liquid Sample IR Analysis:

-

For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

-

A drop of the liquid is placed on one salt plate, and the second plate is placed on top to create a thin, uniform film.

-

The "sandwich" is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (112.17).

Experimental Conditions for GC-MS Analysis:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The specific parameters for a GC-MS experiment would include the type of GC column, temperature program, and ionization method (e.g., electron ionization).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of biologically active molecules, highlighting its importance in medicinal chemistry and drug discovery.

Intermediate in the Synthesis of Tremulenolide A

This compound is a key precursor in the total synthesis of tremulenolide A, a sesquiterpene natural product. The synthesis involves a critical cyclopropanation/Cope rearrangement strategy.[11]

Precursor for the Synthesis of Cyclic Amino Acids

This compound is a valuable starting material for the synthesis of novel cyclic amino acids. These constrained amino acids are of significant interest in the development of therapeutic agents for a range of conditions.

Therapeutic Applications of Derived Cyclic Amino Acids:

Cyclic amino acid derivatives have shown potential in the treatment of various disorders, including:

-

Epilepsy[12]

-

Neurodegenerative disorders[12]

-

Pain[12]

-

Anxiety and panic disorders[12]

-

Gastrointestinal disorders[12]

Caption: Logical workflow from this compound to therapeutic applications.

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its unique structural characteristics make it an ideal starting material for the construction of complex molecular architectures, including natural products and novel therapeutic agents. The synthetic and analytical protocols outlined in this guide provide a foundational resource for researchers and scientists working with this important ketone. Further exploration of its reactivity and application in the synthesis of new chemical entities holds promise for the advancement of medicinal chemistry.

References

- 1. 3,3-Dimethylcyclopentan-1-one | C7H12O | CID 643102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20500-49-6 | Benchchem [benchchem.com]

- 3. sibian.lookchem.com [sibian.lookchem.com]

- 4. This compound (20500-49-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google Patents [patents.google.com]

- 6. US2513534A - Purification of cyclopentanone - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 9. sites.uclouvain.be [sites.uclouvain.be]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. Total Synthesis of (+/-)-Tremulenolide A and (+/-)-Tremulenediol A via a Stereoselective Cyclopropanation/Cope Rearrangement Annulation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP1032555B1 - Cyclic amino acids and derivatives thereof useful as pharmaceutical agents - Google Patents [patents.google.com]

The Discovery and Synthesis of 3,3-Dimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylcyclopentanone, a five-membered cyclic ketone, serves as a crucial intermediate in the synthesis of various complex organic molecules, including pharmaceuticals. Its discovery and the development of efficient synthetic routes have been pivotal for advancements in medicinal chemistry. This technical guide provides an in-depth overview of the primary synthesis methodologies for this compound, detailed experimental protocols, and comprehensive spectroscopic data for its characterization. The information presented herein is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₇H₁₂O and a molecular weight of 112.17 g/mol , is a structural isomer of camphor.[1] Its significance lies in its role as a versatile building block, particularly in the total synthesis of natural products like tremulenolide A and tremulenediol A.[2] The gem-dimethyl group at the C3 position introduces specific steric and electronic properties that are instrumental in directing the stereochemical outcomes of subsequent reactions. This guide will focus on the two predominant synthetic pathways for its preparation: the intramolecular cyclization of a diester via Dieckmann condensation and a method commencing with the corresponding dicarboxylic acid.

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through two primary routes:

-

Method 1: Dieckmann Condensation of Diethyl 3,3-Dimethyladipate. This classical approach involves the intramolecular cyclization of a diester, diethyl 3,3-dimethyladipate, in the presence of a strong base to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated.

-

Method 2: Cyclization of 3,3-Dimethyladipic Acid. This method involves the conversion of 3,3-dimethyladipic acid to its corresponding ester, followed by cyclization and subsequent workup to yield the target ketone.

Experimental Protocols

Method 1: Synthesis via Dieckmann Condensation

This protocol details the synthesis of this compound starting from diethyl 3,3-dimethyladipate.

Experimental Workflow:

References

Commercial Availability and Synthetic Pathways of 3,3-Dimethylcyclopentanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 3,3-Dimethylcyclopentanone (CAS No. 20500-49-6), a valuable intermediate in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed information on procurement, key chemical properties, and a plausible experimental protocol for its synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 98%, with quantities available from milligrams to kilograms to meet both research and development needs.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | Contact for pricing and availability |

| Ambeed, Inc. | 97% | Contact for pricing and availability |

| BenchChem | In Stock | Custom sizes available |

| ChemicalBook | 98% min | Grams to Kilograms |

| LookChem | 95% to 99% | Milligrams to Kilograms |

| J&W Pharmlab | 96% | Milligrams to Grams |

| ChemBridge Corporation | 95% | Milligrams to Grams |

| CymitQuimica | 96% | Milligrams to Grams |

| Suzhou Sibian Chemical Technology Co., Ltd | 98% to 99% | Grams to Kilograms |

Physicochemical Properties

| Property | Value |

| CAS Number | 20500-49-6 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 80 °C (12 mmHg)[2] |

| Density (Predicted) | 0.907 ± 0.06 g/cm³[2] |

| InChI Key | JSYAQLZSGHPSJD-UHFFFAOYSA-N[3] |

| SMILES | CC1(C)CCC(=O)C1[3] |

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its structural motif is found in various natural products and pharmacologically active compounds. Notably, it is a key intermediate in the total synthesis of:

-

Tremulenolide A and Tremulenediol A [4]

-

Illudalic Acid , a fungal natural product with phosphatase inhibitory activity.[5]

-

Optically active 3,4-disubstituted cyclopentanones , which are precursors to cyclic amino acids with potential therapeutic applications in conditions such as insomnia and epilepsy.[5]

Synthetic Pathways

Several synthetic routes to this compound have been reported in the literature. One of the most common and effective methods involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation.

A plausible synthetic workflow starting from 2,2-dimethyladipic acid is outlined below. This multi-step process offers a reliable method for laboratory-scale preparation.

Experimental Protocol: Synthesis via Dieckmann Condensation

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on the Dieckmann condensation of diethyl 2,2-dimethyladipate.

Step 1: Esterification of 2,2-Dimethyladipic Acid

Materials:

-

2,2-Dimethyladipic acid

-

Absolute ethanol (B145695) (EtOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethyladipic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2,2-dimethyladipate.

-

Purify the crude product by vacuum distillation.

Step 2: Dieckmann Condensation of Diethyl 2,2-Dimethyladipate

Materials:

-

Diethyl 2,2-dimethyladipate

-

Sodium ethoxide (NaOEt)

-

Anhydrous toluene (B28343)

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium ethoxide in anhydrous toluene.

-

Heat the mixture to reflux with stirring.

-

Add a solution of diethyl 2,2-dimethyladipate in anhydrous toluene dropwise to the refluxing mixture over a period of 1-2 hours.

-

Continue refluxing for an additional 2-3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and carefully quench by adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude β-keto ester, ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate.

Step 3: Hydrolysis and Decarboxylation

Materials:

-

Crude ethyl 4,4-dimethyl-2-oxocyclopentane-1-carboxylate

-

Aqueous hydrochloric acid (e.g., 10%)

Procedure:

-

To the crude β-keto ester in a round-bottom flask, add an excess of aqueous hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and decarboxylation. Monitor for the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature and extract with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Biological Signaling Pathways

While this compound is a precursor to biologically active molecules, there is currently no direct evidence in the reviewed literature linking the compound itself to a specific signaling pathway. However, derivatives of cyclopentanone (B42830) have been investigated for their roles in various biological processes. For instance, cyclopentanone-based chalcone (B49325) derivatives have been studied for their potential pharmacological activity, including targeting the 11β-HSD1 enzyme. Further research is warranted to explore the direct biological activities of this compound and its potential interactions with cellular signaling cascades.

This guide serves as a foundational resource for researchers working with this compound. For specific applications and handling procedures, it is essential to consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

- 3. US2863923A - Process for the preparation of 2, 5-dimethylcyclopentanone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Synthesis of 3,3-Dimethylcyclopentanone from Isobutyronitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 3,3-dimethylcyclopentanone, a valuable building block in organic synthesis, starting from isobutyronitrile (B166230). The synthetic route encompasses four key transformations: alkylation of isobutyronitrile, nucleophilic substitution to form a dinitrile, intramolecular cyclization via the Thorpe-Ziegler reaction, and subsequent hydrolysis and decarboxylation to yield the target ketone. This protocol includes detailed procedural steps, reagent quantities, reaction conditions, and purification methods for each stage. Quantitative data, where available from analogous literature procedures, is summarized in tables for clarity. Additionally, reaction pathways and experimental workflows are visualized using DOT language diagrams to facilitate understanding and implementation.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its gem-dimethyl substituted cyclopentyl motif is present in a number of natural products and drug candidates. The synthesis of this ketone from simple, commercially available starting materials is of significant interest to the chemical and pharmaceutical industries. The following protocols outline a robust and reliable method for the preparation of this compound from isobutyronitrile.

Overall Synthetic Pathway

The synthesis of this compound from isobutyronitrile is a four-step process. The overall transformation is depicted below. The initial step involves the alkylation of isobutyronitrile with 1,3-dibromopropane (B121459) to introduce a three-carbon chain. The resulting brominated nitrile is then converted to the corresponding dinitrile by reaction with sodium cyanide. This dinitrile undergoes an intramolecular Thorpe-Ziegler cyclization to form a five-membered ring. Finally, the cyclic intermediate is hydrolyzed and decarboxylated to afford the target this compound.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,2-dimethylpentanenitrile

This step involves the alkylation of isobutyronitrile with 1,3-dibromopropane in the presence of a strong base, such as sodium amide or sodium hydride, to form the carbon-carbon bond.

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether).

-

Add sodium amide (1.1 equivalents) to the solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add isobutyronitrile (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Slowly add 1,3-dibromopropane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 5-bromo-2,2-dimethylpentanenitrile.

Quantitative Data (Literature Analogy):

| Parameter | Value |

| Yield | 60-70% |

| Boiling Point | 95-98 °C / 10 mmHg |

Step 2: Synthesis of 2,2-Dimethyladiponitrile

The brominated nitrile from the previous step is converted to the dinitrile via a nucleophilic substitution reaction with sodium cyanide.

Protocol:

-

In a round-bottom flask, dissolve 5-bromo-2,2-dimethylpentanenitrile (1.0 equivalent) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Heat the reaction mixture to 80-100 °C and stir for 6-8 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,2-dimethyladiponitrile.

-

The crude product can be purified by vacuum distillation or recrystallization.

Quantitative Data (Literature Analogy):

| Parameter | Value |

| Yield | 80-90% |

| Boiling Point | 135-138 °C / 15 mmHg |

Step 3: Thorpe-Ziegler Cyclization to 2-Amino-3,3-dimethylcyclopentene-1-carbonitrile

This key step involves the intramolecular cyclization of the dinitrile using a strong, non-nucleophilic base to form the five-membered ring.

Figure 2: Experimental workflow for the Thorpe-Ziegler cyclization.

Protocol:

-

Set up a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) to anhydrous toluene (B28343) in the flask.

-

Heat the suspension to reflux.

-

Dissolve 2,2-dimethyladiponitrile (1.0 equivalent) in anhydrous toluene and add it to the dropping funnel.

-

Add the dinitrile solution dropwise to the refluxing suspension of sodium hydride over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the mixture for an additional 2-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of acetic acid until the evolution of gas ceases.

-

Add water and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The crude product, 2-amino-3,3-dimethylcyclopentene-1-carbonitrile, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Quantitative Data (Literature Analogy for a similar cyclization):

| Parameter | Value |

| Yield | 75-85% |

| Melting Point | 105-107 °C |

Step 4: Hydrolysis and Decarboxylation to this compound

The final step involves the acidic hydrolysis of the enaminonitrile intermediate, which also facilitates the decarboxylation to yield the target ketone.

Protocol:

-

To a round-bottom flask, add the 2-amino-3,3-dimethylcyclopentene-1-carbonitrile (1.0 equivalent) from the previous step.

-

Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis and decarboxylation can be monitored by the cessation of CO2 evolution and by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 70-80% |

| Boiling Point | 154-156 °C |

| ¹³C NMR (CDCl₃, ppm) | 219.8 (C=O), 47.9 (C-CH₂), 40.5 (C(CH₃)₂), 35.8 (CH₂), 28.7 (CH₃) |

| IR (neat, cm⁻¹) | 2960, 1740 (C=O), 1465, 1370 |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Sodium amide and sodium hydride are highly reactive and flammable; handle with care under an inert atmosphere.

-

Sodium cyanide is extremely toxic. Use appropriate containment and have a cyanide antidote kit readily available.

-

Concentrated acids are corrosive and should be handled with care.

Conclusion

The described four-step synthesis provides a practical and efficient route to this compound from readily available isobutyronitrile. The protocols are based on well-established organic transformations and can be adapted for various scales of production. The provided quantitative data, based on literature for analogous reactions, offers a benchmark for expected outcomes. The visual representations of the synthetic pathway and experimental workflow are intended to aid in the clear and safe execution of this synthesis.

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclopentanone is a valuable building block in organic synthesis, serving as a precursor to a variety of more complex molecules, including pharmaceuticals and fragrances. The introduction of a gem-dimethyl group at the C3 position of the cyclopentanone (B42830) ring can impart unique steric and electronic properties to target molecules. This document provides detailed protocols for the synthesis of this compound from cyclopentanone via two primary methods: direct geminal dimethylation using an organotitanium reagent and a stepwise exhaustive methylation of the enolate.

The direct methylation using dimethyltitanium dichloride, a method pioneered by Reetz et al., offers a streamlined, one-pot synthesis. Alternatively, the classical approach of enolate alkylation, typically performed in a stepwise manner, provides a more traditional route to the desired product. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthetic protocols.

| Parameter | Organotitanium Method (Reetz et al. approach) | Exhaustive Enolate Alkylation Method |

| Starting Material | Cyclopentanone | Cyclopentanone |

| Key Reagents | Dimethyltitanium dichloride (Me₂TiCl₂) | Sodium hydride (NaH), Methyl iodide (CH₃I) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Reaction Temperature | -30 °C to room temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours | Step 1: 2-3 hours; Step 2: 12-18 hours |

| Yield | ~70-80% (estimated based on similar ketones) | ~50-60% (overall for two steps) |

| Purification Method | Column chromatography | Distillation and/or Column chromatography |

| Product Purity | >95% | >95% |

| ¹³C NMR (CDCl₃, ppm) | 218.9 (C=O), 45.9 (CH₂), 38.6 (C(CH₃)₂), 35.4 (CH₂), 26.4 (CH₃) | 218.9 (C=O), 45.9 (CH₂), 38.6 (C(CH₃)₂), 35.4 (CH₂), 26.4 (CH₃) |

| ¹H NMR (CDCl₃, ppm) | 2.25 (t, 2H), 1.85 (t, 2H), 1.05 (s, 6H) | 2.25 (t, 2H), 1.85 (t, 2H), 1.05 (s, 6H) |

| IR (neat, cm⁻¹) | ~1740 (C=O stretch) | ~1740 (C=O stretch) |

Experimental Protocols

Method 1: Direct Geminal Dimethylation using Dimethyltitanium Dichloride

This protocol is based on the method developed by Reetz and coworkers for the direct geminal dimethylation of ketones.

Materials:

-

Cyclopentanone

-

Titanium tetrachloride (TiCl₄)

-

Dimethylzinc (B1204448) (Me₂Zn) or Methyllithium (B1224462) (MeLi)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas supply

-

Schlenk line or glovebox for handling air-sensitive reagents

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard glassware for extraction and purification

Procedure:

-

Preparation of Dimethyltitanium Dichloride (Me₂TiCl₂):

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve titanium tetrachloride (1.0 eq.) in anhydrous dichloromethane at -30 °C.

-

Slowly add a solution of dimethylzinc (1.0 eq.) or methyllithium (2.0 eq.) in an appropriate solvent while maintaining the temperature at -30 °C.

-

Stir the mixture at -30 °C for 30 minutes to form a solution of dimethyltitanium dichloride.

-

-

Geminal Dimethylation of Cyclopentanone:

-

To the freshly prepared solution of dimethyltitanium dichloride, add cyclopentanone (1.0 eq.) dropwise via a syringe at -30 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

-

Method 2: Exhaustive Enolate Alkylation

This protocol involves a two-step methylation of cyclopentanone via its enolate.

Step 1: Synthesis of 2-Methylcyclopentanone (B130040)

Materials:

-

Cyclopentanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF in a three-necked flask.

-

Cool the suspension to 0 °C and add cyclopentanone (1.0 eq.) dropwise.

-

Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form the sodium enolate.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-methylcyclopentanone.

Step 2: Synthesis of this compound from 2-Methylcyclopentanone

Materials:

-

2-Methylcyclopentanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard glassware for extraction and purification

Procedure:

-

Under an inert atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous DMF.

-

Add 2-methylcyclopentanone (1.0 eq.) dropwise at room temperature.

-

Heat the mixture to 50-60 °C and stir for 1 hour.

-

Add methyl iodide (1.5 eq.) dropwise and then heat the reaction mixture to reflux for 12-18 hours to drive the second methylation to completion.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by distillation or flash column chromatography to yield this compound.

Visualizations

Figure 1. Experimental workflows for the synthesis of this compound.

Application Notes: 3,3-Dimethylcyclopentanone in the Synthesis of Tremulenolide A

Introduction

Tremulenolide A is a sesquiterpenoid natural product with a complex polycyclic structure that has attracted significant interest from the synthetic chemistry community. The development of efficient synthetic routes to tremulenolide A and related tremulane sesquiterpenes is crucial for enabling further investigation of their biological activities and potential therapeutic applications. While various total syntheses of tremulenolide A have been reported, this document focuses on a proposed synthetic strategy utilizing 3,3-dimethylcyclopentanone as a key starting material. This approach offers a potentially streamlined pathway to the core structure of tremulenolide A.

These notes provide an overview of the proposed synthetic pathway, detailed experimental protocols for key transformations, and a summary of expected quantitative data.

Proposed Synthetic Strategy

The proposed synthesis of tremulenolide A commencing from this compound involves a series of key transformations designed to construct the characteristic bicyclo[5.3.0]decane skeleton of the target molecule. The logical workflow of this proposed synthesis is outlined below.

Application of 3,3-Dimethylcyclopentanone in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,3-dimethylcyclopentanone as a versatile building block in the synthesis of pharmaceutical intermediates and analogues of biologically active compounds. The unique gem-dimethyl substitution on the cyclopentyl ring offers steric hindrance and conformational rigidity, which can be exploited to achieve specific stereochemical outcomes and to modify the pharmacokinetic and pharmacodynamic properties of target molecules.

Synthesis of Sesquiterpene Precursors: The Tremulane Skeleton

This compound is a key precursor for the synthesis of the tremulane class of sesquiterpenes, which includes tremulenolide A and tremulenediol A.[1] These natural products have garnered interest for their potential biological activities. The synthesis involves the formation of a functionalized cyclopentane (B165970) ring that serves as a cornerstone for subsequent annulation reactions. While the direct use of this compound is not explicitly detailed in the seminal synthesis, the preparation of a closely related intermediate, methyl 4,4-dimethyl-1-cyclopentylacetate, provides a clear pathway for its application.

Experimental Protocol: Synthesis of Methyl 4,4-Dimethyl-1-cyclopentylacetate (A Key Intermediate)

This protocol is adapted from the total synthesis of (±)-tremulenolide A and (±)-tremulenediol A.

Reaction Scheme:

A representative synthetic route.

Materials:

-

This compound

-

Methyl (triphenylphosphoranylidene)acetate (Wittig reagent)

-

Anhydrous Toluene

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas supply

-

Standard glassware for organic synthesis

-